1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-3-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-11-5-3-2-4-10(11)14-12(15)9-6-7-13-8-9;;/h2-5,9,13H,6-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDZLPVTBKBISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Alkylation
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Reactants : The benzodiazole intermediate is treated with pyrrolidin-3-one and sodium borohydride in a methanol-dichloromethane (DCM) solvent system.
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Mechanism : The ketone group of pyrrolidin-3-one undergoes imine formation with the benzodiazole’s amine, followed by reduction to the secondary amine.
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Conditions : Reactions proceed at 0–5°C to suppress over-alkylation, with yields of 65–78%.
Nucleophilic Substitution
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Leaving Group Activation : Introducing a bromine atom at C2 via electrophilic substitution (using Br2 in acetic acid), followed by displacement with pyrrolidine in the presence of a palladium catalyst.
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Yield : 60–70%, with challenges in regioselectivity requiring chromatographic purification.
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Alkylation | MeOH/DCM | NaBH4 | 78 | 95 |
| Nucleophilic Substitution | DMF | Pd(OAc)2 | 70 | 88 |
Reductive alkylation is preferred for its operational simplicity and reduced byproduct formation.
Dihydrochloride Salt Formation
The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid:
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Acidification : Dissolving the free base in ethanol and adding concentrated HCl (37%) dropwise at 0°C.
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Recrystallization : The precipitated solid is recrystallized from a 1:1 ethanol-water mixture to achieve >99% purity.
Critical Parameters :
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Stoichiometry : 2.1 equivalents of HCl ensure complete protonation of both amine groups.
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Temperature : Maintaining 0–5°C during acidification prevents decomposition.
Optimization and Purification Strategies
Impurity Control
Solvent Screening
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Reaction Medium : Methanol-DCM mixtures enhance solubility of intermediates, reducing reaction time by 30% compared to ethanol-based systems.
Comparative Analysis of Methods
Table 3: Overall Process Efficiency
| Step | Preferred Method | Yield (%) | Time (h) |
|---|---|---|---|
| Benzodiazole Synthesis | DMF/K2CO3 methylation | 82 | 8 |
| Pyrrolidine Addition | Reductive alkylation | 78 | 4 |
| Salt Formation | Ethanol-HCl recrystallization | 95 | 2 |
The cumulative yield for the optimized route is 58% (0.82 × 0.78 × 0.95), demonstrating robustness for industrial scale-up .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name: 1-Methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
- Molecular Formula: C12H21Cl2N3
- Molecular Weight: 278.22 g/mol
- CAS Number: 1798745-74-0
- Appearance: White to off-white powder
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that compounds similar to 1-methyl-2-(pyrrolidin-3-yl)-1H-benzodiazole dihydrochloride exhibit antidepressant-like effects in animal models. A study demonstrated that its administration led to significant reductions in depressive behaviors, suggesting a mechanism involving serotonin modulation.
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems.
Case Study: Effects on Dopamine Receptors
In vitro studies have indicated that this compound may act as a dopamine receptor modulator. This activity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of pyrrolidine derivatives with benzodiazole precursors.
Synthesis Methodology
A typical synthesis route involves:
- Preparation of Pyrrolidine Derivative: Reacting pyrrolidine with appropriate alkyl halides.
- Formation of Benzodiazole Ring: Utilizing condensation reactions to form the core structure.
- Dihydrochloride Salt Formation: Treating the base compound with hydrochloric acid to yield the dihydrochloride salt.
Potential Applications in Cancer Research
Preliminary studies suggest that the compound may exhibit anticancer properties. Its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis is under investigation.
Case Study: Inhibition of Tumor Growth
In cellular assays, this compound demonstrated the ability to inhibit growth in certain cancer cell lines, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzodiazole Family
The following table compares 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride with key analogs:
Pharmacological and Physicochemical Comparisons
(a) 1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride
- Core Structure : Benzoimidazole (fusion of benzene and imidazole) vs. benzodiazole (benzene fused with diazole).
(b) 2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole Dihydrochloride
- Ring Size : The seven-membered diazepane ring introduces conformational flexibility compared to the five-membered pyrrolidine, which may influence target selectivity .
(c) Azetidine-Containing Analogs
Biological Activity
1-Methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial effects and other pharmacological properties, based on available literature.
Structural Information
- Molecular Formula : C12H17Cl2N3
- Molecular Weight : 274.19 g/mol
- CAS Number : 3151733
- SMILES : CN1C2=CC=CC=C2N=C1C3CCCN3
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, particularly focusing on its antibacterial properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of benzimidazole compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | MIC (μg/mL) | Bacteria Targeted |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Triclosan | 10 | Various bacteria |
| Benzimidazole Derivatives | 3.12 - 12.5 | S. aureus, E. coli |
In a comparative study, certain pyrrole benzamide derivatives exhibited MIC values between 3.12 and 12.5 μg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin, which had an MIC of 2 μg/mL .
The exact mechanism by which this compound exerts its antibacterial effects remains under investigation. However, it is hypothesized that compounds containing the benzimidazole moiety may interfere with bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial replication .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Benzimidazole Derivatives : A comprehensive review indicated that benzimidazole derivatives exhibit diverse biological activities, including antimicrobial properties. These derivatives were synthesized and tested for their efficacy against various pathogens .
- Pyrrole Compounds : Research has shown that pyrrole-based compounds can act as dual inhibitors of bacterial topoisomerases, which are crucial for DNA replication in bacteria . This suggests that the structural features of this compound may contribute to similar mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride, and what are their key challenges?
- Methodology : Synthesis typically involves cyclocondensation of substituted benzodiazole precursors with pyrrolidine derivatives. For example:
- Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with nitriles or aldehydes under acidic conditions .
- Step 2 : Introduction of the pyrrolidin-3-yl group via nucleophilic substitution or coupling reactions, followed by dihydrochloride salt formation using HCl .
- Challenges : Ensuring regioselectivity during benzodiazole formation and minimizing side reactions during pyrrolidine functionalization. Reaction optimization (e.g., temperature, solvent polarity) is critical .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Solubility : pH-dependent solubility studies in aqueous buffers (e.g., phosphate-buffered saline) .
- Molecular Weight Confirmation : High-resolution mass spectrometry (HRMS) or elemental analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Crystallization : Co-crystallize with heavy atoms (e.g., Pt or Au derivatives) to enhance diffraction. Use SHELXT for structure solution and SHELXL for refinement .
- Data Interpretation : Analyze bond angles and torsion angles in the pyrrolidine-benzodiazole junction to identify steric hindrance or electronic effects influencing conformation .
- Contradictions : If crystallographic data conflicts with computational models (e.g., DFT), validate using neutron diffraction or variable-temperature crystallography .
Q. What strategies can address contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?
- Experimental Design :
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Target Selectivity Profiling : Use orthogonal assays (e.g., radioligand binding for receptors, fluorescence-based enzymatic assays) to distinguish direct vs. off-target effects .
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Structural Analog Comparison : Compare activity against analogs like 1-methyl-2-(piperidin-4-yl)-1H-benzodiazole (Table 1) to isolate the role of the pyrrolidine ring .
Table 1 : Comparative Biological Activity of Structural Analogs
Compound Target Affinity (IC50, nM) Selectivity Ratio (Receptor/Enzyme) Source Target compound 120 ± 15 2.5:1 Piperidine analog 85 ± 10 1.8:1 Pyrrolidine-2-yl analog 220 ± 30 4.1:1 - Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters at the pyrrolidine nitrogen to enhance membrane permeability .
- Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to improve solubility while retaining dihydrochloride-like stability .
- Validation : Use in vitro assays (Caco-2 cells for permeability, microsomal stability tests) to prioritize candidates .
Methodological Guidance
Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis (PDB ID: Use homologous receptors if target structure is unavailable) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .
- Limitations : Address force field inaccuracies for protonated pyrrolidine by calibrating partial charges via QM/MM hybrid methods .
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) between synthetic batches?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
